molecular formula C22H22FN3O4 B2631355 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide CAS No. 953163-62-7

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Cat. No. B2631355
CAS RN: 953163-62-7
M. Wt: 411.433
InChI Key: OOISNUSCRFSFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antioxidant Activities

Research on compounds structurally related to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has shown promising anticancer, antiangiogenic, and antioxidant activities. For instance, a study on pyridazinone derivatives demonstrated significant inhibitory effects on various human cancer cell lines and exhibited potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression. Additionally, these compounds showed remarkable antioxidant activities, surpassing standard antioxidants in some cases, suggesting potential applications in cancer therapy and protection against oxidative stress (Kamble et al., 2015).

Neurokinin-1 Receptor Antagonism

Another area of research focuses on neurokinin-1 (NK1) receptor antagonists, which are crucial for managing emesis and depression. A study highlighted the development of an orally active, water-soluble NK1 receptor antagonist, showing effectiveness in pre-clinical tests relevant to emesis and depression, indicating potential therapeutic applications for related compounds (Harrison et al., 2001).

Matrix Metalloproteinase Inhibition

Compounds with a similar structure have been explored for their ability to inhibit matrix metalloproteinases, enzymes involved in tissue remodeling and degradation processes associated with disease progression. A study on thiadiazine derivatives showcased their potent inhibitory effect, providing insights into developing new therapeutic agents for diseases where matrix metalloproteinase activity is a factor (Schröder et al., 2001).

Anticonvulsant Activity

Research into the anticonvulsant potential of related compounds has been conducted, with findings indicating broad-spectrum activity across several preclinical seizure models. This suggests possible applications in epilepsy treatment, highlighting the versatility of this chemical structure in addressing neurological disorders (Kamiński et al., 2015).

Dipeptidyl Peptidase IV Inhibition

The inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, is another application area. Research on compounds structurally similar to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has shown potential for the treatment of type 2 diabetes through the selective inhibition of DPP-4, demonstrating the chemical structure's potential in developing new antidiabetic therapies (Edmondson et al., 2006).

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-11-9-15(14-20(19)30-2)17-10-12-22(28)26(25-17)13-5-8-21(27)24-18-7-4-3-6-16(18)23/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOISNUSCRFSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.